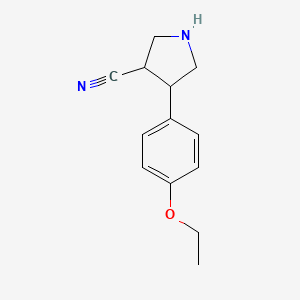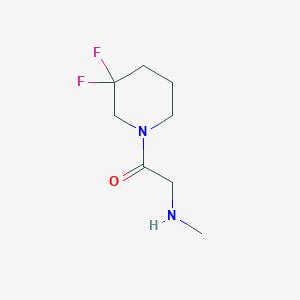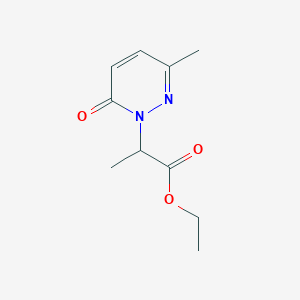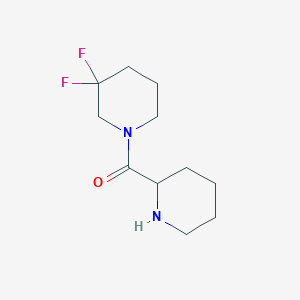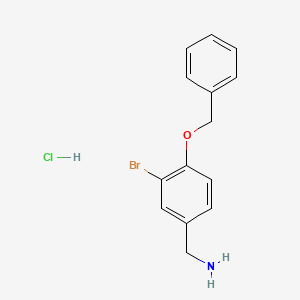
Benzenemethanamine, 3-bromo-4-(phenylmethoxy)-, hydrochloride
Overview
Description
Benzenemethanamine, 3-bromo-4-(phenylmethoxy)-, hydrochloride, also known as BMPM-HCl, is a synthetic compound that has been used in scientific research for various applications. It is a white crystalline powder that is soluble in water, methanol, and ethanol. BMPM-HCl has been studied for its potential therapeutic applications in the treatment of neurological disorders, as well as for its use in laboratory experiments.
Scientific Research Applications
Synthesis and Molecular Structure
A key aspect of the research on "Benzenemethanamine, 3-bromo-4-(phenylmethoxy)-, hydrochloride" involves its synthesis and the exploration of its molecular structure. For instance, studies have focused on the facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles, demonstrating the reactivity and versatility of brominated compounds in creating complex molecular structures (Kuroda & Kobayashi, 2015). Another example is the synthesis of 4-(bromomethyl)benzophenone, highlighting the methodology for introducing bromine into aromatic compounds and analyzing their crystal structures (Xu et al., 2007).
Environmental and Biological Implications
Research has also delved into the environmental and biological implications of brominated compounds. The degradation of benzophenone-3 in chlorinated seawater pools, related to the bromination process, reveals the formation of potentially toxic byproducts (Manasfi et al., 2015). Furthermore, antibacterial bromophenols from marine red algae, which include brominated compounds, have shown significant activity against bacterial strains, indicating the potential for developing new antibacterial agents (Xu et al., 2003).
properties
IUPAC Name |
(3-bromo-4-phenylmethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO.ClH/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11;/h1-8H,9-10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDDFMXFQHILTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531912.png)
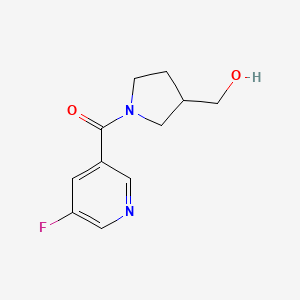


![2-Aza-spiro[5.4]decane hydrochloride](/img/structure/B1531918.png)



![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)
